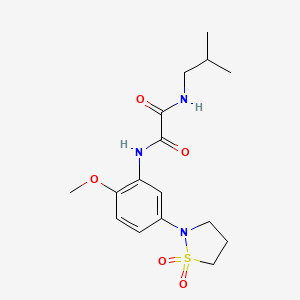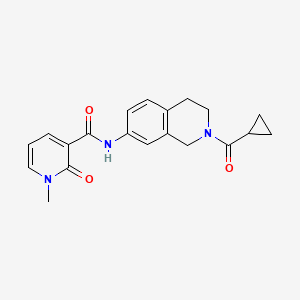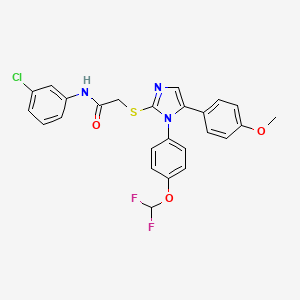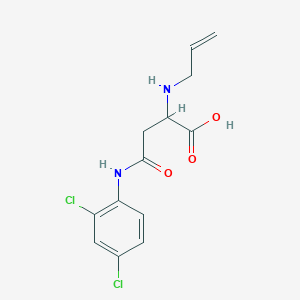![molecular formula C17H20N4O2S B2857539 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine CAS No. 1436374-93-4](/img/structure/B2857539.png)
2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine is a complex organic compound with a molecular formula of C17H20N4O2S and a molecular weight of 344.43 g/mol. This compound features a pyrimidine ring substituted with a methyl group and a piperazine ring linked to a phenylethenylsulfonyl group
Aplicaciones Científicas De Investigación
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : Its unique chemical structure may find use in materials science and as a chemical intermediate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is to react a suitable pyrimidine derivative with a phenylethenylsulfonyl chloride under basic conditions to introduce the sulfonyl group
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed for multi-step organic reactions. The process would need to be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: : The phenylethenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Phenylacetic acid derivatives.
Reduction: : Sulfides.
Substitution: : Substituted pyrimidines.
Mecanismo De Acción
The mechanism by which 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:
2-Methyl-4-(piperazin-1-yl)pyrimidine: : Lacks the phenylethenylsulfonyl group.
4-[(E)-2-phenylethenyl]sulfonylpiperazine: : Lacks the pyrimidine ring.
2-Methyl-4-(4-sulfonylpiperazin-1-yl)pyrimidine: : Different substituent on the piperazine ring.
These compounds differ in their chemical structure and, consequently, their properties and applications. The presence of the phenylethenylsulfonyl group in this compound gives it unique characteristics that may be advantageous in certain applications.
Propiedades
IUPAC Name |
2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-15-18-9-7-17(19-15)20-10-12-21(13-11-20)24(22,23)14-8-16-5-3-2-4-6-16/h2-9,14H,10-13H2,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZQMMALYMVQEG-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-benzothiophen-2-yl)-1-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2857464.png)


![(2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2857469.png)




![Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-8-yl)ethyl]piperazinecarboxylate](/img/structure/B2857477.png)

